2-Mercaptonicotinamide
Description
Overview of Nicotinamide (B372718) Analogues in Chemical Synthesis and Materials Science
Nicotinamide, a form of vitamin B3, is a fundamental molecule in various biological processes. Its synthetic analogues, which are structurally similar compounds, have garnered substantial interest for their diverse applications beyond the biological sphere. wikipedia.org In chemical synthesis, nicotinamide analogues are recognized as important biomimetics of nicotinamide adenine (B156593) dinucleotide (NAD) cofactors. wikipedia.org These synthetic mimics, often referred to as nicotinamide cofactor analogues (mNADs) or nicotinamide coenzyme biomimetics (NCBs), are designed to replicate the hydride transfer capabilities of their natural counterparts, NADH and NADPH. wikipedia.org This property makes them valuable in a range of redox reactions, where they can be used as alternatives to the expensive natural cofactors. wikipedia.org The ability to modify the substituents on the dihydropyridine (B1217469) ring of these analogues allows for the fine-tuning of their redox potential and stability, tailoring them for specific enzymatic reactions. wikipedia.org
The exploration of these analogues has a history dating back to the 1930s, initially aimed at understanding the mechanisms of enzymes like alcohol dehydrogenases. wikipedia.orgresearchgate.net Today, their application has expanded significantly. In biocatalysis, they are employed in the production of valuable chemicals such as chiral alcohols and amines. wikipedia.org The development of synthetic nicotinamide cofactors is driven by the need for more affordable and stable alternatives to natural cofactors, which can enable the scaling up of biocatalytic processes for the production of bulk chemicals. researchgate.net
In the field of materials science, the interest in nicotinamide analogues is growing. Their inherent electronic properties and the potential for functional group modification make them attractive building blocks for novel materials. acs.org The ability to alter the amide functional group on the pyridine (B92270) ring, for instance, can vary their electronic characteristics, which is a key consideration in the design of functional materials. acs.org Researchers are exploring their use in areas such as organic electronics and the development of new catalytic materials. researchgate.net The versatility of these compounds allows for their incorporation into larger molecular architectures, opening up possibilities for creating materials with tailored optical, electronic, and catalytic properties.
Rationale for Advanced Investigation of 2-Mercaptonicotinamide Structure and Reactivity
The specific focus on this compound stems from the unique combination of a nicotinamide scaffold with a thiol (-SH) group at the 2-position of the pyridine ring. This structural feature is expected to impart distinct chemical properties and reactivity compared to other nicotinamide derivatives. The presence of the mercapto group introduces a site for potential coordination with metal ions, disulfide bond formation, and nucleophilic reactions, which are not characteristic of the parent nicotinamide molecule.
A primary driver for the advanced investigation of this compound is its potential as a ligand in coordination chemistry and a building block for functional materials. The sulfur atom in the mercapto group is a soft donor, making it an excellent candidate for binding to soft metal ions. This property could be exploited in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. For instance, the related compound 2-mercaptopyridine-3-carboxylic acid has been used in the synthesis of a poly[[diaquabis([μ]2-4,4′-bipyridyl)iron(II)] bis{2-[(3-carboxypyridin-2-yl)disulfanyl]nicotinate}]. chemicalbook.com
Furthermore, the reactivity of the thiol group offers a versatile handle for chemical modification. It can be readily oxidized to form disulfide bonds, leading to the creation of larger, dimeric structures. This reversible redox chemistry is of interest for developing responsive materials that can change their properties in response to oxidative or reductive stimuli. The thiol group can also participate in various organic reactions, allowing for the covalent attachment of this compound to other molecules or surfaces, a key strategy in the design of functionalized materials and probes.
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLQVHQUBWDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Mercaptonicotinamide and Its Derivatives
Established Synthetic Pathways for the 2-Mercaptonicotinamide Core Structure
The foundational this compound scaffold can be assembled through various synthetic routes. These pathways are designed to be efficient and provide a basis for further chemical modification.
One-Pot Tandem Reaction Approaches for Fused Scaffolds
A convenient and straightforward methodology for creating fused this compound scaffolds is through a one-pot tandem reaction process. sioc-journal.cnresearchgate.net This approach is valued for its efficiency in building complex molecular architectures from simpler starting materials in a single reaction vessel, which can be advantageous for the synthesis of biologically and medicinally relevant compounds. sioc-journal.cnresearchgate.net Such tandem reactions can involve a sequence of chemical transformations, such as cycloadditions, to construct intricate polycyclic systems. For instance, the (3+2) cycloaddition of azomethine ylides has been utilized to form complex tetracyclic fused scaffolds in a single step. nih.gov
Microwave-assisted one-pot tandem reactions have also been developed, for example, in the synthesis of pyridoimidazole-fused quinolines, demonstrating the versatility of this approach in creating diverse heterocyclic structures. rsc.org These methods often offer high yields and diastereoselectivity without the need for a catalyst. nih.gov
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for tailoring its properties for specific applications. This includes the protection of the thiol group and conjugation to polymeric backbones.
S-Protected Derivatives Synthesis (e.g., 2,2-Dithiodinicotinic Acid)
To prevent the undesired oxidation of the thiol group, protection strategies are often employed. A common method involves the oxidation of the mercapto (-SH) group to form a disulfide derivative. For instance, 2-mercaptonicotinic acid can be oxidized to its dimer, 2,2'-disulfanediyldinicotinic acid (also known as 6,6'-dithiodinicotinic acid), using an oxidizing agent like hydrogen peroxide. researchgate.netontosight.ai This disulfide can be characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry. ontosight.ai
This S-protection not only enhances stability against premature oxidation but can also increase the reactivity of the molecule in certain contexts, such as in thiol-disulfide exchange reactions with cysteine-rich environments. researchgate.net
Table 1: Synthesis of S-Protected this compound Derivatives
| Derivative | Starting Material | Reagent | Key Transformation | Reference |
| 2,2-Dithiodinicotinic Acid | 2-Mercaptonicotinic Acid | Hydrogen Peroxide | Oxidation of thiol to disulfide | researchgate.net |
| 6,6′-Dithionicotinamide (6,6′-DTNA) | 6-Mercaptonicotinamide (B11766040) (6-MNA) | Hydrogen Peroxide | Oxidation of thiol to disulfide | nih.gov |
Conjugation with Polymeric Scaffolds (e.g., Chitosan (B1678972), Poly(acrylic acid), Cellulose)
This compound and its derivatives can be conjugated to various polymers to create materials with novel properties. This is particularly relevant in the development of drug delivery systems. google.comnih.govacs.org
One of the primary methods for conjugating this compound to a thiolated polymer is through the formation of a disulfide bond. nih.gov This is typically achieved via a thiol-disulfide exchange reaction. acs.org For example, a thiolated polymer can be reacted with a disulfide-containing derivative of nicotinamide (B372718), such as 6,6'-dithionicotinamide, to form an S-protected thiolated polymer. nih.gov This strategy creates a reversible linkage that can be cleaved under specific physiological conditions.
This approach has been used to conjugate derivatives to polymers like chitosan and poly(acrylic acid). google.comnih.gov The resulting polymer conjugates often exhibit enhanced mucoadhesive properties due to the ability of the disulfide bonds to interact with cysteine-rich domains in mucus. nih.gov
Carbodiimide-mediated coupling is a versatile method for forming amide bonds between a carboxylic acid and a primary amine. thermofisher.com This "zero-length" crosslinking reaction is widely used to conjugate molecules to polymers. thermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) are commonly employed, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to increase the efficiency of the reaction. thermofisher.com
This method has been successfully used to attach thiol-containing ligands, including derivatives of this compound, to polymers like chitosan, poly(acrylic acid), and cellulose. google.comacs.orgnih.govrsc.orgsapub.org For instance, a ligand can first be synthesized and then covalently attached to the polymer backbone via an amide bond formation facilitated by a carbodiimide. researchgate.net
Table 2: Polymeric Conjugation of this compound Derivatives
| Polymer | Derivative/Ligand | Coupling Strategy | Key Reagents | Reference |
| Chitosan | This compound | Disulfide bond formation | Urea peroxide | google.com |
| Chitosan | Thioglycolic acid, then 6-Mercaptonicotinamide | Carbodiimide coupling, then disulfide exchange | EDAC, 6,6′-Dithionicotinamide | nih.gov |
| Chitosan | Cysteine, then this compound | Carbodiimide coupling, then disulfide exchange | EDAC, 2,2'-Dithiodinicotinic acid | nih.govresearchgate.net |
| Poly(acrylic acid) | Cysteine, then this compound | Carbodiimide coupling, then disulfide exchange | EDAC, Urea peroxide | google.com |
| Pectin | Cysteine-2-Mercaptonicotinic acid ligand | Carbodiimide-mediated amide bond formation | EDAC | researchgate.net |
| Cellulose | 2-Mercaptosuccinic acid | Esterification | S-acetylmercaptosuccinic anhydride | acs.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
For derivatives such as 2-mercapto-4,6-dimethylnicotinamide (B117518), optimization strategies focus on several areas. In acid-catalyzed hydrolysis of the corresponding nitrile, maintaining reflux conditions, typically between 80–100°C, is crucial for efficient hydrolysis while preventing unwanted side reactions. Furthermore, adjusting the molar ratio of the nitrile to the acid (in a range of 1:2 to 1:3) and the reaction duration (typically 6–12 hours) has been shown to improve yields.
The choice of synthetic route also plays a crucial role in the achievable yield and purity. For instance, nucleophilic substitution methods for preparing derivatives like 2-mercapto-4,6-dimethylnicotinamide can offer yields in the range of 70–85% with high purity. In contrast, methods involving acid hydrolysis may result in slightly lower yields. For industrial-scale production, continuous flow methods are being explored to enhance both yield and scalability.
The following table summarizes the impact of different synthetic methods and conditions on the yield of this compound derivatives.
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Typical Conditions | Yield (%) | Purity (%) | Reference |
| One-Flask Synthesis | 2-Mercaptonicotinic acid | Thionyl chloride, NH₄OH, NaBH₄ | Sequential addition | 73% (of intermediate) | Not specified | |
| Nucleophilic Substitution | 4,6-Dimethylnicotinamide | Thiolating agents (e.g., H₂S) | Basic conditions | 70-85 | 95 | |
| Acid Hydrolysis | 2-Cyano-4,6-dimethylnicotinamide | H₂SO₄, H₂S | 100°C | 65-75 | 90 | |
| Thiolation via Thiouronium Salt | 4,6-Dimethylnicotinamide | POCl₃, Thiourea, HCl | 60–80°C (Thiolation step) | Not specified | Not specified |
These findings underscore the importance of methodical optimization of reaction parameters. The selection of an appropriate synthetic strategy, coupled with the fine-tuning of conditions like temperature, reagent ratios, and the use of specific additives to control side reactions, is paramount to achieving high yields of this compound and its derivatives in a cost-effective and efficient manner.
Chemical Reactivity and Reaction Mechanisms of 2 Mercaptonicotinamide
Thiol Group Reactivity in 2-Mercaptonicotinamide Analogues
The thiol group in this compound and its derivatives is a hub of chemical activity, readily participating in oxidation and exchange reactions.
Oxidation Reactions and Dimerization Processes
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or iodine (I₂), can facilitate the formation of a disulfide derivative through a process called dimerization. In this reaction, two molecules of this compound are linked by a disulfide bond (-S-S-). Stronger oxidizing agents like nitric acid (HNO₃) or potassium permanganate (B83412) (KMnO₄) can further oxidize the thiol group to a sulfonic acid (-SO₃H).
The formation of disulfide bonds is a critical process in various contexts. For instance, in biochemistry, disulfide bridges between cysteine residues, which contain thiol groups, are crucial for the tertiary and quaternary structure of many proteins. wikipedia.org The reversible nature of the thiol-disulfide interconversion is fundamental to cellular redox homeostasis. researchgate.net
S-protection of thiomers, using compounds like 2-mercaptonicotinic acid or this compound, is a strategy employed to prevent unwanted oxidation and enhance the reactivity of thiol groups for disulfide exchange reactions. mdpi.com This "preactivation" is also used to improve the mucoadhesive properties of polymers in drug delivery systems. mdpi.com
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a key reaction in which a thiol group reacts with a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. libretexts.org This process involves a series of SN2-like displacement events where sulfur atoms act as both nucleophile and electrophile. libretexts.org
This exchange is vital in biological systems. For example, the protein thioredoxin facilitates the reduction of disulfide bonds in other proteins through a thiol-disulfide exchange mechanism, playing a crucial role in regulating cellular processes. researchgate.net Similarly, glutathione, a thiol-containing coenzyme, is involved in numerous thiol-disulfide redox processes. libretexts.org
The reactivity in thiol-disulfide exchange can be influenced by the structure of the molecules involved. For instance, the rate of exchange can be affected by the stability of the thiyl radicals formed during the reaction. rsc.org
Role in Organic Transformation Pathways
The unique reactivity of this compound and its derivatives makes them valuable in the field of organic synthesis.
Catalytic Applications in Organic Synthesis
Derivatives of this compound have found use as catalysts in various organic transformations. For example, they can act as carboxyl-activating agents, facilitating the formation of amides and esters. Some derivatives have been employed in the synthesis of biologically relevant compounds, such as fused this compound scaffolds. sioc-journal.cn
In the realm of green chemistry, which focuses on designing environmentally friendly chemical processes, derivatives of this compound have been utilized in catalytic systems. For instance, they have been part of phase transfer catalysis for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. mdpi.com
Furthermore, nickel/photoredox catalysis has been used for the thioarylation of unprotected peptides, including those containing a nicotinamide (B372718) derivative, demonstrating the versatility of these compounds in complex synthetic procedures. rsc.org
Intermolecular and Intramolecular Reaction Dynamics
The study of reaction dynamics provides a fundamental understanding of how chemical reactions occur at a molecular level. ox.ac.uk This involves examining the forces between molecules and the energy changes that occur during a reaction, which are often visualized using a potential energy surface. ox.ac.uk
Computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM) metadynamics, have been used to investigate the free energy landscapes of thiol-disulfide exchange reactions, providing insights into the structures of transition states and activation energies. rsc.org These studies have shown that for intramolecular reactions, the formation of CXXC disulfide bonds (where C represents cysteine and X is any other amino acid) is favored over other arrangements, which aligns with their prevalence in redox-active proteins. rsc.org
The dynamics of these reactions can be complex, and in some cases, a simple adiabatic treatment of the reaction dynamics may not be sufficient to explain the observed experimental results, necessitating a more sophisticated nonadiabatic approach. aps.org
Coordination Chemistry and Ligand Properties of 2 Mercaptonicotinamide
Ligand Design Principles and Coordination Modes
The effectiveness of a molecule as a ligand is determined by its ability to donate electron pairs to a metal center, forming coordinate covalent bonds. The structure of 2-mercaptonicotinamide is particularly well-suited for this role, offering multiple potential binding sites and existing in different structural forms, which enhances its coordination versatility.
A crucial aspect of this compound's chemistry is its existence in tautomeric forms. allen.inbyjus.com Tautomers are structural isomers that can readily interconvert, typically through the migration of a proton. allen.inbyjus.comnumberanalytics.com In the case of this compound, it exists in a dynamic equilibrium between a thione form (containing a C=S double bond and an N-H bond) and a thiol form (containing a C-S-H single bond and a C=N double bond within the pyridine (B92270) ring). This equilibrium can be influenced by factors such as solvent polarity and pH. frontiersin.orgwuxiapptec.com The specific tautomeric form present often dictates which donor atoms are available for coordination and, consequently, the structure of the resulting metal complex. frontiersin.org
Identification of Potential Donor Atoms (e.g., Sulfur, Nitrogen, Oxygen)
This compound is a multifunctional ligand possessing several potential donor atoms that can participate in forming coordination complexes. iptsalipur.org The primary donor sites are:
Sulfur (S): In the deprotonated thiol form, the sulfur atom acts as a soft donor and readily coordinates to a metal ion. In the thione form, the sulfur can also coordinate, although its donor properties are different.
Pyridine Ring Nitrogen (N): The nitrogen atom within the pyridine ring has a lone pair of electrons and can act as a donor site. Its involvement allows for the formation of stable chelate rings.
Amide Group (Oxygen or Nitrogen): The amide group (-CONH2) presents two additional potential donor sites: the carbonyl oxygen and the amide nitrogen. While coordination through the amide nitrogen is less common, the carbonyl oxygen can act as a hard donor, particularly in complexes with hard metal ions.
The presence of these multiple donor sites—sulfur, pyridine nitrogen, and the amide oxygen/nitrogen—allows this compound to act as a monodentate (binding through one atom), bidentate (binding through two atoms), or even a bridging ligand that connects multiple metal centers. libretexts.org
Formation of Coordination Complexes with Transition Metal Centers
This compound readily forms stable coordination complexes with a variety of transition metals. studymind.co.uk The formation of these complexes is a result of a Lewis acid-base reaction where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand acts as a Lewis base (electron pair donor). iptsalipur.org The stability of these complexes is often quantified by a formation constant, which indicates the equilibrium position of the complexation reaction. researchgate.net
Research has demonstrated the formation of complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The specific coordination mode often depends on the metal ion's properties (e.g., size, charge, and electronic configuration) and the reaction conditions. For instance, in many complexes, this compound acts as a bidentate ligand, coordinating through the sulfur atom and the pyridine nitrogen atom to form a stable five-membered chelate ring.
Influence of Ligand Environment on Coordination Behavior
The way this compound binds to a metal center is not static and can be significantly influenced by the surrounding chemical environment. Key factors include:
pH: The acidity or basicity of the solution plays a critical role. In acidic conditions, the ligand may be protonated, which can alter the availability of its donor atoms. Conversely, in basic solutions, the thiol group (-SH) is more likely to be deprotonated to its thiolate form (S-), making the sulfur a much stronger and more available donor atom for coordination.
Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the ligand (thione vs. thiol), thereby favoring one coordination mode over another. wuxiapptec.com
Counter-ions: The nature of the anions present in the metal salt used for synthesis can sometimes influence the final structure of the coordination complex.
Steric Effects: The size and shape of other ligands already attached to the metal center can dictate how this compound can approach and bind, potentially favoring one coordination site over others due to steric hindrance. digimat.in
Chelating Properties of this compound and its Derivatives
A key feature of this compound as a ligand is its ability to act as a chelating agent. iptsalipur.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. studymind.co.uk This results in the formation of one or more ring structures, known as chelate rings.
Derivatives of this compound can be synthesized to modify its chelating properties. By altering the substituents on the pyridine ring or the amide group, it is possible to fine-tune the ligand's electronic and steric characteristics, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.
Advanced Spectroscopic and Structural Characterization of 2 Mercaptonicotinamide and Its Derivatives
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the characterization of 2-mercaptonicotinamide. Different regions of the electromagnetic spectrum provide unique information about the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. qau.edu.pkwikipedia.orgrsc.org By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the chemical environment of each nucleus. organicchemistrydata.org
¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of the protons in this compound provide information about their local electronic environment. For instance, protons attached to the aromatic ring will resonate at different frequencies than those of the amide group. The splitting of signals (spin-spin coupling) reveals information about adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of the different carbon environments, such as the carbonyl carbon of the amide, the carbon bearing the thiol group, and the carbons of the pyridine (B92270) ring. bhu.ac.in
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the complete molecular structure. mdpi.com COSY experiments identify protons that are coupled to each other, while HMBC reveals long-range couplings between protons and carbons, helping to piece together the entire molecular puzzle. mdpi.com
Table 1: Representative NMR Data for this compound Derivatives Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. qau.edu.pkwikipedia.orgarizona.edunih.gov The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. wikipedia.org
For this compound, key vibrational bands would be expected for the N-H stretch of the amide group, the C=O stretch of the carbonyl group, the C-N stretch of the amide, the S-H stretch of the thiol group, and the various C-C and C-H vibrations of the pyridine ring. The presence and position of these bands confirm the presence of the respective functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org This information is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. arizona.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. youtube.comresearchgate.net
In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact molecular weight of the compound. arizona.edu Fragmentation of the molecular ion can lead to the loss of specific groups, such as the amide group or the thiol group, providing further evidence for the compound's structure.
Table 3: Expected Mass Spectrometry Data for this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. spectroscopyonline.com This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. msu.edu The pyridine ring and the thione group in the tautomeric form of this compound act as chromophores.
The UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule. For instance, the monomer of 2-mercaptonicotinic acid, a related compound, exhibits significant peaks at 354 nm and 279 nm. researchgate.net The position and intensity of these peaks can be influenced by the solvent and the pH of the solution.
Table 4: Representative UV-Vis Absorption Data
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. arizona.eduspectroscopyonline.com While this compound itself may not be strongly fluorescent, its derivatives or complexes can exhibit fluorescence, which can be a valuable tool for various applications. The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are highly sensitive to the molecular structure and environment. nih.gov The study of fluorescence in derivatives can provide insights into their electronic structure and potential as fluorescent probes. nih.gov
Advanced Structural Analysis Methodologies
Table 5: List of Compounds Mentioned
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. imet-db.ru In this method, a crystalline sample is irradiated with X-rays; the crystal lattice diffracts the beams at specific angles, producing a unique diffraction pattern. imet-db.ru This pattern serves as a fingerprint for the crystalline solid, revealing detailed information about the unit cell dimensions, space group, and the precise arrangement of atoms. imet-db.rucam.ac.uk
The analysis of crystalline materials is crucial for understanding their physical and chemical properties. For any given compound, different crystalline forms, known as polymorphs, can exhibit significant differences in properties like solubility and stability. XRD is the definitive method for identifying these polymorphs. imet-db.ru The process involves directing an X-ray beam onto the material and measuring the scattered intensity as a function of the scattering angle. imet-db.ru The resulting diffractogram, a plot of intensity versus the angle (2θ), contains peaks that correspond to the crystallographic planes, as described by Bragg's Law.
While the Cambridge Structural Database (CSD) is the world's repository for small-molecule crystal structures, and contains data for numerous nicotinamide (B372718) derivatives, specific crystallographic data for this compound remains noted as unpublished. cam.ac.ukvulcanchem.comnih.gov However, the crystal structures of several related compounds, such as nicotinamide riboside derivatives and various thiazolo-pyridine compounds, have been successfully determined using single-crystal X-ray diffraction. uzh.chnih.gov For these derivatives, researchers were able to obtain single crystals, which were then analyzed to provide detailed three-dimensional coordinates, cell parameters, and space groups. uzh.chntnu.edu.tw This information is vital for confirming the synthesis of new derivatives and for structure-activity relationship studies.
Table 1: Representative Crystallographic Data for a Nicotinamide Derivative (Nicotinamide Riboside Chloride) Note: This table represents a derivative, as specific data for this compound is not publicly available. Data is conceptual based on typical parameters.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅N₂O₅⁺ · Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 14.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1365 |
| Z | 4 |
| Data Source | Conceptual Example |
Advanced Electron Microscopy Techniques (e.g., HRTEM, STEM) for Material Microstructure
Advanced electron microscopy techniques, such as High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM), are indispensable for characterizing materials at the nanoscale and atomic level. These methods provide direct visualization of the material's microstructure, including morphology, crystal defects, and interfaces.
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the crystallographic structure of a material at an atomic scale. It is particularly useful for observing the arrangement of atoms in crystalline samples, identifying dislocations, stacking faults, and grain boundaries. For organic molecules like this compound, which can be sensitive to electron beams, specialized low-dose techniques and cryogenic conditions are often employed to minimize sample damage while obtaining high-resolution images.
Scanning Transmission Electron Microscopy (STEM) offers complementary information. In STEM, a focused electron beam is scanned across the sample, and various signals are collected at each point. This technique can produce high-angle annular dark-field (HAADF) images, where the contrast is strongly dependent on the atomic number (Z-contrast), allowing for the mapping of different elements within a structure. When combined with energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), STEM provides detailed chemical and electronic information at the nanoscale.
While specific HRTEM or STEM studies focused solely on pure this compound are not prominent in the literature, these techniques have been applied to derivatives and related formulations. For instance, Transmission Electron Microscopy (TEM) has been used to characterize the ultrastructure of chitosan (B1678972) nanoparticles loaded with nicotinamide derivatives. benthamdirect.com Such studies assess the size, shape, and morphology of the nanoparticles, which are critical for their application in drug delivery systems. For a hypothetical analysis of this compound crystals, HRTEM could reveal the perfection of the crystal lattice, while STEM could be used to map any impurities or study the structure of its composite materials.
Chemometric Approaches in Spectroscopic Data Analysis
Spectroscopic techniques such as UV-Vis, Near-Infrared (NIR), and Raman spectroscopy generate large and complex datasets, especially when analyzing mixtures or monitoring processes in real-time. Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this multivariate data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used to analyze and model spectroscopic data. nih.govresearchgate.net
PCA is an unsupervised method used for data exploration and dimensionality reduction. It transforms the original, correlated variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original data's variance. nih.gov This allows for the visualization of sample groupings, trends, and outliers.
PLS regression is a supervised method used to build predictive models. It relates the spectral data (X-matrix) to a known property of the samples, such as the concentration of an analyte (Y-variable). researchgate.netresearchgate.net This is particularly useful in quantitative analysis where spectral overlap from multiple components makes traditional univariate calibration difficult.
Several studies demonstrate the power of chemometrics for the analysis of nicotinamide and its co-crystals. For example, UV-Vis spectroscopy combined with PLS and Principal Component Regression (PCR) has been successfully used to simultaneously quantify caffeine, nicotinamide, and pyridoxine (B80251) in mixtures. usd.ac.id In another application, NIR spectroscopy coupled with PLS regression was employed to predict the concentration of ibuprofen-nicotinamide and carbamazepine-nicotinamide co-crystals in powder mixtures. researchgate.net These studies highlight how different spectral pre-processing steps (e.g., derivatives, standard normal variate) can improve the accuracy and robustness of the predictive models. researchgate.netusd.ac.id These chemometric strategies are directly applicable to the analysis of this compound, enabling its quantification in complex mixtures and the monitoring of its formation or degradation.
Table 2: Examples of Chemometric Models for Nicotinamide Quantification using Spectroscopy
| Technique | Analyte(s) | Chemometric Model | Pre-processing | Key Findings | Reference |
| UV-Vis Spectroscopy | Caffeine, Nicotinamide, Pyridoxine | PLS & PCR | Original Spectra, Savitzky-Golay Smoothing | Successful simultaneous quantification with high correlation (R² > 0.97). | usd.ac.id |
| NIR Spectroscopy | Ibuprofen-Nicotinamide Co-crystal | PLS Regression | Various (e.g., SNV, derivatives) | Accurate prediction of co-crystal concentration in powder mixtures. | researchgate.net |
| Raman Spectroscopy | Ibuprofen-Nicotinamide Co-crystal | PLS | Standard Normal Variate (SNV) with 1st Derivative | Effective in-line monitoring of cocrystal formation during hot-melt extrusion. | N/A |
Compound Index
Theoretical and Computational Chemistry Studies of 2 Mercaptonicotinamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of 2-Mercaptonicotinamide. rsc.orgarxiv.org These methods can predict molecular geometries, orbital energies, and electron distribution, which are crucial for understanding the molecule's reactivity and spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. fzu.cz For this compound, quantum chemical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information is key to predicting how the molecule will interact with other chemical species.
Molecular orbital (MO) theory provides a framework for understanding the arrangement and energies of electrons within a molecule. libretexts.org Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (Arbitrary Units) | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating capacity |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values presented in this table are illustrative and would be determined through specific quantum chemical calculations using methods like Density Functional Theory (DFT) or Hartree-Fock (HF).
Natural Bond Orbital (NBO) analysis is another computational technique that can be used to study the bonding and electronic structure of this compound in detail. It allows for the investigation of charge transfer interactions between different parts of the molecule. islandscholar.ca
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. arxiv.orguzh.ch By calculating the vibrational frequencies and electronic transitions, researchers can generate theoretical spectra that can be compared with experimental data for validation. nih.govresearchgate.net
Vibrational Spectroscopy (Infrared and Raman): Quantum chemical calculations can predict the infrared (IR) and Raman spectra of this compound. semanticscholar.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and intensities can be correlated with the peaks observed in experimental spectra, aiding in the assignment of spectral features to particular functional groups within the molecule. For example, the characteristic stretching frequencies of the C=O, N-H, and S-H bonds can be computationally determined.
Electronic Spectroscopy (UV-Visible): Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands. libretexts.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (δ) for the various nuclei (e.g., ¹H, ¹³C) in this compound. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for confirming the molecular structure and assigning experimental NMR signals. nih.gov
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, revealing information about conformational changes, solvent effects, and interactions with other molecules. mdpi.comelifesciences.org
For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in aqueous solution. researchgate.net These simulations can reveal the preferred three-dimensional structures of the molecule and the timescales of transitions between different conformations. Understanding the dynamic nature of this compound is crucial for comprehending its biological activity, as its shape and flexibility can influence how it interacts with biological targets. nih.gov
Molecular Docking and Interaction Studies (e.g., with specific biomolecules)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or nucleic acid). nih.govmdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. mdpi.com
In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. nih.gov By computationally placing this compound into the binding site of a protein, researchers can predict its binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com These studies can provide valuable hypotheses about the potential mechanisms of action of this compound, guiding further experimental investigations. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -7.2 | A measure of the strength of the interaction |
| Interacting Residues | Tyr84, Asp129, Phe268 | Key amino acids in the binding site |
| Types of Interactions | Hydrogen bond with Asp129, Pi-pi stacking with Tyr84 | Specific forces stabilizing the complex |
Note: The data in this table is for illustrative purposes only and would be generated from a specific molecular docking simulation.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a detailed, electronic level. arxiv.org For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. smu.educecam.org This information is crucial for understanding how the molecule might be synthesized, how it might metabolize in a biological system, or how it might participate in catalytic cycles. manchester.ac.uk
By mapping the potential energy surface of a reaction, computational chemists can delineate the most likely sequence of events that lead from reactants to products. rsc.org This can involve the breaking and forming of chemical bonds and the movement of atoms. Techniques such as transition state theory combined with quantum chemical calculations can provide quantitative predictions of reaction rates, which can then be compared with experimental kinetic data. nih.gov
Biochemical Interactions and Molecular Level Effects of 2 Mercaptonicotinamide Derivatives in Vitro
Molecular Mechanisms of Interaction with Biological Polymers (e.g., Mucus Glycoproteins)
The primary mechanism by which 2-mercaptonicotinamide derivatives interact with biological polymers, such as the glycoproteins found in mucus, is through the formation of covalent bonds. Mucus glycoproteins, or mucins, are large, complex molecules that form a protective layer on mucosal surfaces. nih.gov They are rich in cysteine domains, which contain thiol (-SH) groups.
Derivatives of this compound, often created by attaching it to a polymer backbone like chitosan (B1678972) or hyaluronic acid, are known as thiolated polymers or thiomers. These thiomers possess exposed thiol groups from the this compound moiety. This chemical feature allows them to form disulfide bonds (S-S) with the cysteine-rich regions of mucins. researchgate.net This covalent interaction is significantly stronger than non-covalent interactions (like hydrogen bonds or van der Waals forces), leading to a strong mucoadhesive effect. This enhanced adhesion is critical for applications requiring prolonged contact time at mucosal surfaces. For instance, studies on thiolated chitosan modified with 6-mercaptonicotinamide (B11766040) (a derivative) have demonstrated its mucoadhesive properties. researchgate.netcolab.ws
The interaction is not limited to simple adhesion. By forming a cross-linked network with the mucus layer, these derivatives can increase the viscosity and cohesivity of the mucus, further enhancing their residence time. The specific structure of the mucin glycoproteins, which can vary throughout the gastrointestinal tract, influences the extent and nature of these interactions. nih.govd-nb.info
Role of Disulfide Bond Formation and Exchange Processes in Interfacial Adhesion
The cornerstone of the mucoadhesive properties of this compound derivatives is the chemistry of disulfide bonds. researchgate.net A disulfide bond is a covalent bond formed from the oxidation of two thiol groups. In the context of mucoadhesion, the thiol group from the this compound derivative reacts with a thiol group from a cysteine residue in the mucin glycoprotein.
This process can occur through two main mechanisms:
Disulfide Formation: In an oxidizing environment, two thiol groups (one from the thiomer, one from the mucin) can be oxidized to form a new disulfide bond, covalently linking the polymer to the mucus layer.
Thiol/Disulfide Exchange: More commonly, the thiol group on the thiomer can attack an existing disulfide bond within the mucin matrix. This results in a disulfide exchange reaction, where a new disulfide bond is formed between the thiomer and the mucin, releasing another thiol group.
These disulfide bonds are the bridging structures that anchor the derivative to the biological surface. researchgate.net The formation of these bonds is a dynamic process, crucial for establishing strong interfacial adhesion. The stability and biological activity of many natural proteins depend on the correct formation of these bonds. nih.gov In biological systems, the formation of disulfide bonds is a carefully compartmentalized process, typically occurring in extracellular spaces or specific organelles like the endoplasmic reticulum, which are more oxidizing environments compared to the cell's cytoplasm. neb.comnih.govmdpi.com This natural precedent underscores the biocompatibility of using this mechanism for adhesion.
Interfacial Phenomena and Surface Chemistry in Biological Systems
The interaction between a this compound derivative and a biological surface is a classic example of an interfacial phenomenon, governed by surface chemistry. Interfacial adhesion is critical for the performance of composite materials and is directly related to the surface properties of the materials involved. rsc.org
When a polymer is modified with this compound, its surface chemistry is fundamentally altered. The introduction of thiol groups increases the polymer's ability to interact with biological surfaces rich in cysteine. The strength of this adhesion is positively correlated with the wettability and the density of functional groups on the surfaces. rsc.org
The key factors influencing these interfacial phenomena include:
Thiol Group Density: A higher concentration of thiol groups on the polymer backbone generally leads to stronger adhesion due to the increased probability of disulfide bond formation.
Polymer Flexibility: The polymer chain must be flexible enough to allow the thiol groups to orient themselves correctly to interact with the mucin glycoproteins.
pH of the Environment: The pH of the surrounding medium can influence the ionization state of the thiol groups, affecting their reactivity and ability to form disulfide bonds.
Quantitative studies on polymer composites have shown that modifying interfacial interactions can change the material's mechanical properties, for example, by preventing debonding at the interface. nih.gov Similarly, the covalent disulfide bonds formed by this compound derivatives create a much more robust interface with mucus compared to unmodified polymers, which rely on weaker, non-covalent forces.
Investigation of Biochemical Pathways and Molecular Targets at a Fundamental Level
At a fundamental level, the primary molecular target of this compound derivatives in the context of mucoadhesion is the mucin glycoprotein itself, specifically its cysteine-rich subdomains. Unlike many pharmaceutical compounds that target specific enzymes or receptors within complex signaling pathways (such as the PI3K/AKT pathway or NF-κB), the mechanism of action for these derivatives is predominantly a direct, physicochemical interaction. nih.govnumberanalytics.com
The "biochemical pathway" involved is the process of disulfide bond formation and exchange , as described in section 7.1.1. This is a targeted covalent interaction rather than a modulation of an intracellular signaling cascade. The investigation at this level focuses on:
Identifying Cysteine-Rich Regions: Mapping the specific domains within various mucin types (e.g., MUC2, MUC5AC) that are most susceptible to disulfide exchange. nih.gov
Characterizing Reaction Kinetics: Studying the rate at which these disulfide bonds form under various physiological conditions (e.g., different pH levels).
Quantifying Adhesion Forces: Using techniques like atomic force microscopy to measure the strength of the bond formed between the derivative and the mucin-coated surface.
While the primary interaction is with mucins, secondary effects could potentially influence biological pathways. For example, by forming a protective barrier and altering the mucus layer's properties, these derivatives could indirectly modulate the interaction of other substances (like pathogens or inflammatory mediators) with the underlying epithelial cells. However, the fundamental molecular event is the direct covalent binding to glycoproteins.
In Vitro Models for Investigating Molecular Interactions (e.g., Caco-2 cell lines)
To study the biochemical interactions of this compound derivatives in a controlled laboratory setting, researchers widely use in vitro models. The Caco-2 cell line is a cornerstone model for gastrointestinal research. cytion.com Derived from a human colon carcinoma, these cells, when cultured, differentiate into a monolayer that structurally and functionally resembles the enterocytes of the small intestine. nih.gov They form tight junctions, develop a brush border, and express relevant enzymes and transporter proteins. cytion.comjbclinpharm.org
Caco-2 cells are invaluable for investigating the molecular interactions of mucoadhesive derivatives for several reasons:
Mucus Production: Caco-2 cells can secrete a mucus layer, providing a physiologically relevant surface for studying mucoadhesion. This allows researchers to directly test the binding of this compound derivatives to cell-secreted mucus. researchgate.net
Permeability Assays: The Caco-2 monolayer forms a barrier that can be used to study the transport of compounds. Thiolated derivatives are often designed to enhance the permeability of drugs across the intestinal epithelium. By measuring the transport of a model drug across the Caco-2 monolayer in the presence of a this compound derivative, researchers can quantify its permeability-enhancing effect. sgs.com
Cytotoxicity Studies: Before permeability studies, it is essential to ensure that the compound is not toxic to the cells, as damage to the monolayer could give misleading results. nih.gov Caco-2 cells are used to determine the concentration at which a derivative can be safely studied.
The table below summarizes the applications of the Caco-2 cell line in the investigation of this compound derivatives.
| Application | Description | Key Measurement | Relevance |
| Mucoadhesion Studies | The derivative is applied to the mucus-covered Caco-2 monolayer, and its retention over time is measured. | Amount of derivative remaining on the cell layer after washing steps. | Directly assesses the ability to bind to intestinal mucus. researchgate.net |
| Permeability Enhancement | A model drug is applied with and without the derivative to the apical side of the monolayer, and its appearance on the basolateral side is measured. | Apparent permeability coefficient (Papp). | Quantifies the ability to open tight junctions and facilitate drug absorption. jbclinpharm.orgsgs.com |
| Transporter Interaction | Studies are designed to see if the derivative interacts with efflux pumps (like P-glycoprotein) expressed by Caco-2 cells. | Bidirectional transport rates (apical-to-basolateral vs. basolateral-to-apical). | Determines if the derivative can overcome mechanisms that pump drugs out of cells. cytion.com |
| Cytotoxicity Assessment | Cells are incubated with the derivative, and cell viability is measured using assays like MTT or LDH release. | IC50 (half-maximal inhibitory concentration). | Establishes a safe concentration range for further experiments. nih.gov |
Q & A
Q. What are the key considerations for optimizing synthetic routes to 2-Mercaptonicotinamide in laboratory settings?
Methodological Answer: Prioritize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to maximize yield and purity. Use HPLC or GC-MS to monitor intermediate formation and byproducts. For purification, employ recrystallization or column chromatography, and validate purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR). Characterize final products using elemental analysis and mass spectrometry .
Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?
Methodological Answer: Standardize sample preparation (e.g., solvent choice, concentration) and instrument calibration (e.g., NMR lock signals, IR background subtraction). Cross-validate data with independent techniques (e.g., UV-Vis for π-π* transitions corroborated by computational TD-DFT calculations). Publish raw spectral data in supplementary materials to enable replication .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values adjusted via Benjamini-Hochberg correction to control false discovery rates in high-throughput assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved across studies?
Methodological Answer: Conduct systematic reviews (PRISMA guidelines) to aggregate evidence . Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell type, assay conditions). Validate hypotheses using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays). Address confounding variables (e.g., redox activity of thiol groups) through controlled experimental designs .
Q. What strategies enhance the predictive accuracy of computational models for this compound’s reactivity?
Methodological Answer: Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to account for solvent effects and conformational flexibility. Validate against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use cheminformatics tools (e.g., QSAR) to correlate electronic descriptors (HOMO/LUMO gaps) with observed reactivity .
Q. How should researchers design experiments to investigate this compound’s selectivity in multi-target systems?
Methodological Answer: Employ competitive binding assays (e.g., fluorescence polarization) with isoform-specific protein constructs. Use CRISPR/Cas9-engineered cell lines to isolate target pathways. Integrate metabolomics (LC-MS) to track off-target effects and validate specificity via knockout/knockdown controls .
Methodological Frameworks for Research Design
What criteria ensure rigor in formulating research questions about this compound?
Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Use PICO framework to define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (e.g., inhibition kinetics). Pilot studies should assess technical variability and power analysis for sample size determination .
Q. How can researchers address challenges in synthesizing this compound analogs with modified pharmacophores?
Methodological Answer: Optimize protecting groups (e.g., Fmoc for thiols) during solid-phase synthesis. Use parallel synthesis with automated reactors to screen substituent effects. Characterize intermediates via in-situ FTIR and X-ray crystallography. Validate bioactivity in high-content screening platforms .
Data Reporting and Reproducibility
Q. What metadata is critical for sharing this compound datasets in public repositories?
Methodological Answer: Include synthesis protocols (reagent purity, reaction time/temperature), raw analytical data (NMR FID files, MS spectra), and bioassay conditions (cell passage number, media composition). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo or ChEMBL .
Q. How should conflicting solubility profiles of this compound be documented and interpreted?
Methodological Answer: Report solvent systems (e.g., DMSO vs. aqueous buffers), pH, and temperature. Use dynamic light scattering (DLS) to assess aggregation. Compare with computational logP predictions (e.g., ACD/Labs). Disclose batch-to-batch variability in purity certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
